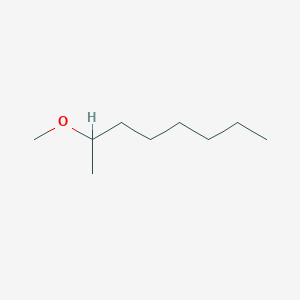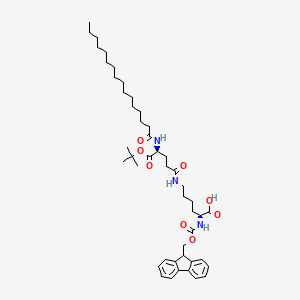
2-Methoxyoctane
Descripción general
Descripción
2-Methoxyoctane is a colorless liquid organic compound having a molecular formula of C9H20O. It is an important chemical intermediate used in various industrial processes. The compound has a sweet odor and is soluble in organic solvents like ethanol, benzene, and chloroform.
Mecanismo De Acción
The mechanism of action of 2-Methoxyoctane is not well understood. However, it is believed to act as a solvent and reagent in organic reactions. The compound is also known to have a low toxicity profile and is considered safe for use in various industrial applications.
Biochemical and Physiological Effects
The biochemical and physiological effects of 2-Methoxyoctane are not well studied. However, it is known to have a low toxicity profile and is considered safe for use in various industrial applications. The compound is also not known to have any significant adverse effects on human health.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 2-Methoxyoctane in lab experiments include its low toxicity profile, high solubility in organic solvents, and ease of handling. However, the limitations of using the compound include its high cost and limited availability.
Direcciones Futuras
There are several future directions that can be explored in the research of 2-Methoxyoctane. One direction is to study the mechanism of action of the compound in detail. Another direction is to explore its potential as a fuel additive for gasoline. Further research can also be done to investigate its potential as a precursor for the synthesis of other organic compounds.
Conclusion
In conclusion, 2-Methoxyoctane is an important chemical intermediate used in various industrial processes. The compound has a low toxicity profile and is considered safe for use in various applications. The synthesis of 2-Methoxyoctane involves the reaction of 1-octanol with methanesulfonyl chloride in the presence of a base. The compound is widely used in the production of fragrances, flavors, and pharmaceuticals. There are several future directions that can be explored in the research of 2-Methoxyoctane, including the study of its mechanism of action and its potential as a fuel additive.
Aplicaciones Científicas De Investigación
2-Methoxyoctane is used in various scientific research applications. It is used as a solvent and reagent in organic synthesis. It is also used as a precursor for the synthesis of other organic compounds. The compound is widely used in the production of fragrances, flavors, and pharmaceuticals. It is also used as a fuel additive to improve the octane rating of gasoline.
Propiedades
IUPAC Name |
2-methoxyoctane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H20O/c1-4-5-6-7-8-9(2)10-3/h9H,4-8H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DILJBLUOUOALOF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCC(C)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H20O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60498484 | |
| Record name | 2-Methoxyoctane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60498484 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
144.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1541-09-9 | |
| Record name | 2-Methoxyoctane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60498484 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![[(Z)-1-(3-chlorophenyl)ethylideneamino]urea](/img/structure/B1652560.png)
![(2R,3R)-4-(Anthracen-9-yl)-3-(tert-butyl)-2-methyl-2,3-dihydrobenzo[d][1,3]oxaphosphole](/img/structure/B1652561.png)

![6,6-Dimethyl-1,4-dioxaspiro[4.5]decan-7-one](/img/structure/B1652563.png)
![2-({2-[(Prop-2-yn-1-yl)oxy]phenoxy}methyl)oxirane](/img/structure/B1652567.png)

![2-Methyl-1-{[4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl}pyrrolidine](/img/structure/B1652569.png)





![N-[1-(4-fluorobenzyl)-1H-pyrazol-4-yl]-2-methyl-5-(2-thienyl)-1,2,6-thiadiazinane-3-carboxamide 1,1-dioxide](/img/structure/B1652576.png)
![4H-Naphtho[1,2-b]pyran-3-carbonitrile, 2-amino-4-(4-nitrophenyl)-](/img/structure/B1652577.png)